molecular formula C9H15NO2 B14709493 Morpholine, 4-(4-methoxy-2-butynyl)- CAS No. 24528-21-0

Morpholine, 4-(4-methoxy-2-butynyl)-

Cat. No.: B14709493
CAS No.: 24528-21-0
M. Wt: 169.22 g/mol
InChI Key: SSFDOPMBUBSOQM-UHFFFAOYSA-N
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Description

Morpholine, 4-(4-methoxy-2-butynyl)- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine with both amine and ether functional groups The compound 4-(4-methoxy-2-butynyl)-morpholine is characterized by the presence of a methoxy group and a butynyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives, including 4-(4-methoxy-2-butynyl)-morpholine, typically involves the reaction of morpholine with appropriate alkylating agents. One common method involves the use of 4-methoxy-2-butynyl bromide as the alkylating agent. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of morpholine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(4-methoxy-2-butynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or butynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, morpholine, 4-(4-methoxy-2-butynyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of morpholine, 4-(4-methoxy-2-butynyl)- are explored for their potential therapeutic effects. They are investigated for their ability to act as antimicrobial agents, anticancer agents, and enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of morpholine, 4-(4-methoxy-2-butynyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The presence of the methoxy and butynyl groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the methoxy and butynyl groups.

    4-(2-Methoxyethyl)morpholine: A similar compound with a methoxyethyl group instead of a methoxy-butynyl group.

    4-(4-Methoxyphenyl)morpholine: A compound with a methoxyphenyl group attached to the morpholine ring.

Uniqueness

Morpholine, 4-(4-methoxy-2-butynyl)- is unique due to the presence of both methoxy and butynyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

24528-21-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(4-methoxybut-2-ynyl)morpholine

InChI

InChI=1S/C9H15NO2/c1-11-7-3-2-4-10-5-8-12-9-6-10/h4-9H2,1H3

InChI Key

SSFDOPMBUBSOQM-UHFFFAOYSA-N

Canonical SMILES

COCC#CCN1CCOCC1

Origin of Product

United States

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